molecular formula C8H5FN2OS B3134673 5-(4-Fluorophenoxy)-1,2,3-thiadiazole CAS No. 400082-13-5

5-(4-Fluorophenoxy)-1,2,3-thiadiazole

Cat. No.: B3134673
CAS No.: 400082-13-5
M. Wt: 196.2 g/mol
InChI Key: SYOYLTZNAWXGMP-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)-1,2,3-thiadiazole is a chemical reagent based on the privileged 1,2,3-thiadiazole heterocyclic scaffold, recognized in medicinal chemistry for its broad spectrum of potential biological activities . This compound serves as a versatile building block for researchers designing and synthesizing novel molecules for pharmaceutical and agrochemical development. The 1,2,3-thiadiazole core is a key pharmacophore in scientific research due to its ability to act as a bioisostere for other aromatic systems, facilitating strong interactions with various biological targets . Derivatives of this scaffold have been extensively studied and demonstrated significant pharmacological properties, including antimicrobial, antifungal, and antiviral activities . Notably, research into 1,2,3-thiadiazole hybrids has highlighted their promising potential as anticancer agents, with studies showing efficacy in various experimental models . The incorporation of the 4-fluorophenoxy substituent is a common strategy in drug design, often used to fine-tune the molecule's lipophilicity, metabolic stability, and binding affinity. This makes this compound a valuable intermediate for constructing more complex target structures in hit-to-lead optimization campaigns. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(4-fluorophenoxy)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2OS/c9-6-1-3-7(4-2-6)12-8-5-10-11-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOYLTZNAWXGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CN=NS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenoxy)-1,2,3-thiadiazole typically involves the reaction of 4-fluorophenol with thiosemicarbazide under acidic conditions to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiadiazole compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluorophenoxy)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

5-(4-Fluorophenoxy)-1,2,3-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenoxy)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 4-fluorophenoxy group distinguishes 5-(4-Fluorophenoxy)-1,2,3-thiadiazole from other aryl-substituted 1,2,3-thiadiazoles. Key comparisons include:

Compound Name Substituent Position/Type Key Structural Features Biological Activity/Findings Reference
5-(3-Chlorophenylthio)-1,2,3-thiadiazole 5-(3-Cl-C6H4S) Arylthio group with chlorine substituent Rearranges into dithiins under thermal conditions
5-(2,4-Dibromophenyl)-1,2,3-thiadiazole 5-(2,4-Br2-C6H3) Halogen-rich aryl group Exhibits anti-HIV activity (IC50: 3.59 µg/mL)
4-Cyclopropyl-1,2,3-thiadiazole 4-Cyclopropyl Aliphatic substituent Acts as a necroptosis inhibitor with distinct cellular activity
5-(4-Fluorophenyl)-1,3,4-thiadiazole 5-(4-F-C6H4) (isomeric variation) Fluorophenyl group on 1,3,4-thiadiazole core Antimicrobial activity (Gram-positive/-negative bacteria)

Key Observations :

  • Substituent Position : Substituents at the 4th or 5th position of the thiadiazole ring significantly impact bioactivity. For example, 5-aryl derivatives often show enhanced cytotoxicity compared to 4-substituted analogs .
  • Halogen Effects : Fluorine’s electronegativity improves metabolic stability and binding affinity in drug-receptor interactions, as seen in fluorophenyl-containing analogs .
  • Isomeric Differences : 1,2,3-Thiadiazoles (vs. 1,3,4-thiadiazoles) exhibit distinct reactivity and biological profiles due to altered nitrogen-sulfur arrangements .
Pharmacological Comparisons
Anticancer Activity
  • Tubulin Polymerization Inhibitors: Analogous to combretastatin A-4 (CA-4), 1,2,3-thiadiazoles with 3,4,5-trimethoxyphenyl substituents inhibit tubulin polymerization (IC50: 13.4–86.6 nM) and arrest the cell cycle at G2/M. Fluorophenoxy derivatives may mimic these effects but require empirical validation .
Antiviral Activity
  • Anti-HIV: 5-(2,4-Dibromophenyl)-1,2,3-thiadiazole (93) shows potent anti-HIV activity, outperforming lamivudine (IC50: 3.59 vs. 14.8 µg/mL). Fluorophenoxy derivatives could leverage similar mechanisms but with improved pharmacokinetics due to fluorine’s stability .
Antimicrobial Activity
  • Broad-Spectrum Activity: 5-(4-Substitutedphenyl)-1,2,3-thiadiazoles (e.g., 9a-c) inhibit both Gram-positive and Gram-negative bacteria. The fluorophenoxy group’s polarity may enhance membrane penetration .
Crystallographic and Conformational Comparisons
  • Isostructural Derivatives: Compounds 4 and 5 (chloro/bromo-fluorophenyl hybrids) are isostructural with similar molecular conformations but divergent crystal packing. Fluorophenoxy analogs may adopt analogous planar geometries, optimizing interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 5-(4-Fluorophenoxy)-1,2,3-thiadiazole, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization and substitution. For example, heterocyclic cores like thiadiazole can be formed via condensation of thiosemicarbazides with appropriate aldehydes or ketones under acidic conditions . Solvent selection (e.g., DMF or DMSO) and temperature control (reflux at 80–100°C) are critical to minimize side reactions and optimize yields . Post-synthesis purification often employs column chromatography or recrystallization in ethanol .
  • Key Parameters : Reaction pH (maintained at 4–6 using glacial acetic acid) and inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and thiadiazole ring protons (δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Confirm C-F stretching (1090–1120 cm⁻¹) and thiadiazole ring vibrations (1480–1520 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
    • Purity Assessment : Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Q. What biological screening approaches are employed to evaluate the bioactivity of this compound?

  • In Vitro Assays :

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
    • Enzyme Inhibition : Evaluate interactions with targets like acetylcholinesterase or cyclooxygenase-2 via spectrophotometric methods .

Advanced Research Questions

Q. How do substituent variations on the thiadiazole core affect its bioactivity and physicochemical properties?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance antimicrobial activity by increasing electrophilicity .
  • Bulkier Substituents (e.g., cyclohexylsulfanyl) : Improve lipophilicity (logP >3) but may reduce solubility .
    • Case Study : 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine showed 2× higher antifungal activity than non-fluorinated analogs .

Q. What insights into molecular conformation and intermolecular interactions are provided by crystallographic studies?

  • X-ray Diffraction : The thiadiazole ring adopts a planar conformation, with dihedral angles <5° relative to the fluorophenyl group. Hydrogen bonding (N–H···S/N) stabilizes crystal packing .
  • Notable Finding : In 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide, π-π stacking between fluorophenyl and triazole rings enhances thermal stability (Tₘ >200°C) .

Q. How can computational methods like molecular docking predict binding interactions with biological targets?

  • Protocol :

Protein Preparation : Retrieve target structures (e.g., PDB: 1DX6 for E. coli DHFR).

Docking Software : Use AutoDock Vina or Schrödinger Suite with OPLS4 force field.

Binding Analysis : Fluorophenyl groups form halogen bonds (C–F···O/N) with active-site residues (e.g., Thr116 in COX-2) .

  • Validation : Compare docking scores (ΔG <−7 kcal/mol) with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluorophenoxy)-1,2,3-thiadiazole
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenoxy)-1,2,3-thiadiazole

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